N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Overview
Description
N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a chemical compound with the molecular formula C14H22BNO2. It is characterized by the presence of a boronic ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine, also known as 2-(N-Methylaminomethyl)phenylboronic acid, pinacol ester, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in the organic groups that participate in the Suzuki-Miyaura coupling .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . During oxidative addition, palladium donates electrons to form a new Pd-C bond with the organic groups . In the transmetalation step, the organoboron group from this compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway . This reaction enables the formation of complex organic compounds by joining chemically differentiated fragments . The downstream effects include the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science .
Pharmacokinetics
As a reagent used in laboratory settings, it’s important to note that its bioavailability would be influenced by factors such as its chemical stability, solubility, and the conditions under which the suzuki-miyaura cross-coupling reaction is carried out .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine typically involves the borylation of an appropriate precursor. One common method includes the reaction of a halogenated aromatic compound with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as DMF or toluene.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the manufacture of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its boronic ester group is particularly effective in Suzuki-Miyaura coupling, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
N-methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-7-6-8-11(12)10-16-5/h6-9,16H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMMOAKRTGRWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674854 | |
Record name | N-Methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-47-8 | |
Record name | N-Methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N-Methylaminomethyl)phenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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